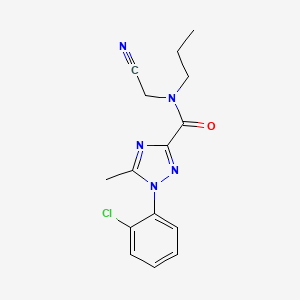
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula shows the number and type of atoms, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, which can provide detailed information about the arrangement of atoms in a molecule . Other techniques like NMR spectroscopy and mass spectrometry can also provide information about the molecule’s structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like infrared spectroscopy can provide information about the types of bonds in the molecule .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is a compound with significant pharmacological potential. Studies have shown that derivatives of this class possess valuable pharmacological properties, including anti-convulsive activity. These properties make them useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Biological Activity
The synthesis of various triazole derivatives, including compounds similar to 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide, has been explored for their potential biological activity. For instance, studies on isomeric 4-(carboxyphenyl)-3,5-diphenyl-1,2,4-triazoles have shown slight bacteriostatic activity in standard in vitro tests, indicating potential for biological applications (Lange & Tondys, 1975).
Antitumor Properties
Research has also been conducted on the antitumor properties of imidazotetrazines, which are closely related to the triazole class. One study demonstrated that certain derivatives possess curative activity against leukemia and might act as prodrugs for more active compounds (Stevens et al., 1984).
Chemical Synthesis
The compound's synthesis and characterization have been subjects of interest in the chemical field. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a similar compound, was achieved through multiple steps, demonstrating the compound's complex chemical nature and potential for diverse applications (Kan, 2015).
Anti-inflammatory and Molluscicidal Agents
Some studies have also explored the use of triazole derivatives as anti-inflammatory and molluscicidal agents. The preparation of these compounds and their efficacy in these applications have been demonstrated, expanding the potential uses of triazole derivatives in medicinal and agricultural fields (El Shehry et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-3-9-20(10-8-17)15(22)14-18-11(2)21(19-14)13-7-5-4-6-12(13)16/h4-7H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLCFJUUAKTCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=NN(C(=N1)C)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

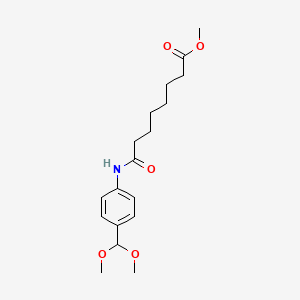
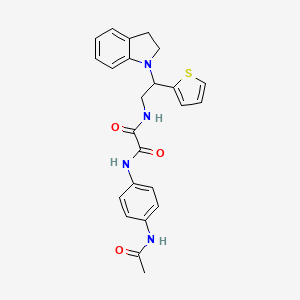
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
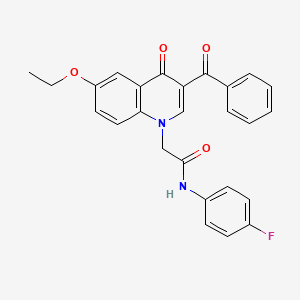
![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)
![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)
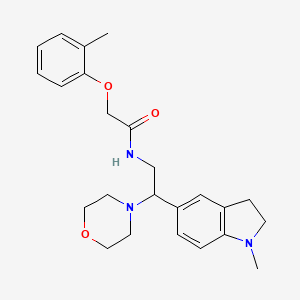
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)
![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)